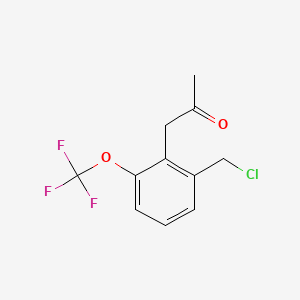
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a trifluoromethoxy group, a chloromethyl group, and a propan-2-one moiety
准备方法
The synthesis of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Chloromethylation: The next step involves the chloromethylation of the benzene ring, introducing the chloromethyl group.
Formation of the propan-2-one moiety: Finally, the propan-2-one group is introduced through a series of reactions, often involving oxidation and substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of more efficient catalysts and reaction conditions .
化学反应分析
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding or other interactions. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Similar compounds to 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one include:
1-(3-Chloro-4-trifluoromethoxy-phenyl)-propan-2-one: This compound has a similar structure but with different substitution patterns on the benzene ring.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound lacks the chloromethyl group but retains the trifluoromethoxy and propan-2-one moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
生物活性
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one, also known by its chemical structure and CAS number 1805893-17-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of trifluoromethoxy and chloromethyl groups contributes to its biological activity, making it a subject of interest for various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClF3O2, with a molecular weight of approximately 296.67 g/mol. The compound features:
- Chloromethyl group : Enhances reactivity and potential interactions with biological targets.
- Trifluoromethoxy group : Increases lipophilicity, potentially improving bioavailability and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClF3O2 |
| Molecular Weight | 296.67 g/mol |
| CAS Number | 1805893-17-7 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Preliminary studies suggest that the compound may interact with specific molecular targets involved in various biological pathways. The trifluoromethoxy group is known to enhance the potency of compounds against certain enzymes and receptors due to its electronegative nature, which can influence binding affinities.
Inhibition Studies
- Acetylcholinesterase (AChE) : A study indicated that compounds with similar structures exhibited significant inhibition of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds ranged from 3 μM to 27 μM against AChE and MAO-B .
- Anti-inflammatory Activity : Research on structurally analogous compounds has shown promising anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of similar structures could protect neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .
- Antimicrobial Activity : Compounds featuring trifluoromethoxy groups have been reported to exhibit antimicrobial properties against various bacterial strains, indicating their utility in developing new antibiotics.
Table 2: Biological Activity Summary
属性
分子式 |
C11H10ClF3O2 |
|---|---|
分子量 |
266.64 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-6-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2/c1-7(16)5-9-8(6-12)3-2-4-10(9)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI 键 |
KFQREQLIIHNTAE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















